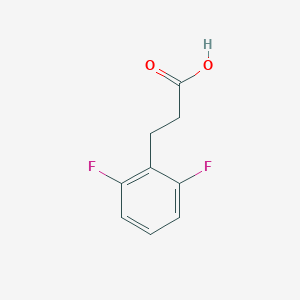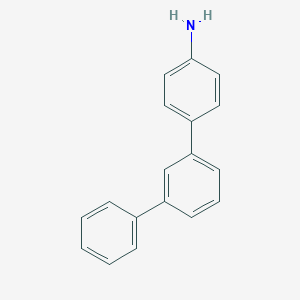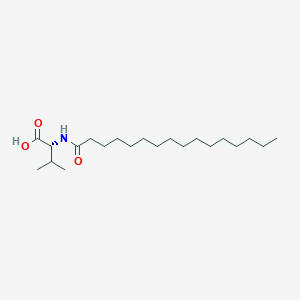
(R)-2-(Hexadecanoyl)amino-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-(Hexadecanoyl)amino-3-methylbutanoic acid, commonly known as HMBA, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. HMBA is a derivative of valproic acid, an anticonvulsant drug used to treat epilepsy and bipolar disorder. However, HMBA has shown promise in a variety of other fields, including cancer research, immunology, and neurology.
Wirkmechanismus
The mechanism of action of HMBA is not fully understood, but it is thought to involve the regulation of gene expression. HMBA has been shown to activate certain genes involved in cell differentiation and apoptosis, while suppressing genes involved in cell proliferation and survival.
Biochemische Und Physiologische Effekte
HMBA has been found to have a variety of biochemical and physiological effects. In cancer cells, HMBA induces differentiation and apoptosis, leading to growth arrest and death. In immune cells, HMBA stimulates cytokine production and immune cell activation. In neurons, HMBA promotes differentiation and protects against neurodegeneration. HMBA has also been found to have anti-inflammatory effects and to regulate lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
HMBA has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. It has also been extensively studied, with a large body of literature available on its potential therapeutic applications. However, there are also limitations to its use in lab experiments. HMBA can be toxic at high concentrations, and its effects can be cell type-specific. In addition, the mechanism of action of HMBA is not fully understood, making it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on HMBA. In cancer research, HMBA could be further studied as a potential adjuvant therapy to enhance the effects of chemotherapy and radiation therapy. In immunology, HMBA could be investigated for its potential to enhance immune responses in the context of infectious diseases and cancer. In neurology, HMBA could be studied as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, the mechanism of action of HMBA could be further elucidated to better understand its effects in different experimental settings.
Synthesemethoden
HMBA can be synthesized through a multistep process involving the reaction of valproic acid with hexadecanoyl chloride and 3-methylbutanoyl chloride. The resulting product is purified through column chromatography to obtain pure HMBA.
Wissenschaftliche Forschungsanwendungen
HMBA has been extensively studied for its potential therapeutic applications in various fields of research. In cancer research, HMBA has been shown to induce differentiation in cancer cells, leading to their growth arrest and eventual death. HMBA has also been found to enhance the anti-tumor effects of chemotherapy drugs and radiation therapy. In immunology, HMBA has been shown to stimulate the immune system, leading to increased production of cytokines and activation of immune cells. In neurology, HMBA has been found to promote neuronal differentiation and protect against neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
132869-86-4 |
|---|---|
Produktname |
(R)-2-(Hexadecanoyl)amino-3-methylbutanoic acid |
Molekularformel |
C21H41NO3 |
Molekulargewicht |
355.6 g/mol |
IUPAC-Name |
(2R)-2-(hexadecanoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C21H41NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(23)22-20(18(2)3)21(24)25/h18,20H,4-17H2,1-3H3,(H,22,23)(H,24,25)/t20-/m1/s1 |
InChI-Schlüssel |
OGLNTVZUARMGNY-HXUWFJFHSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](C(C)C)C(=O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O |
Synonyme |
N-Hexadecanoyl-D-valine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



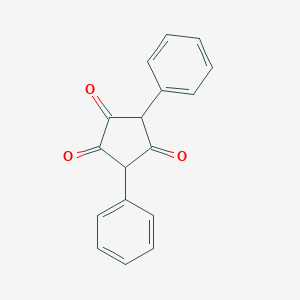
![1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane](/img/structure/B181703.png)
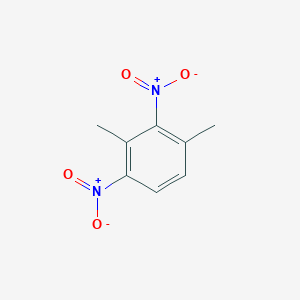
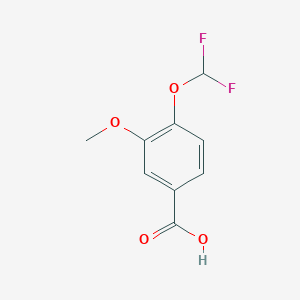
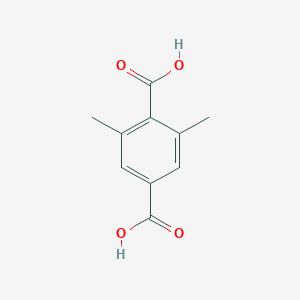
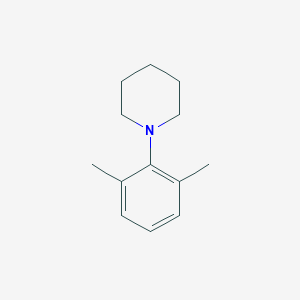
![3-[4-(Aminomethyl)phenyl]propanoic acid](/img/structure/B181709.png)
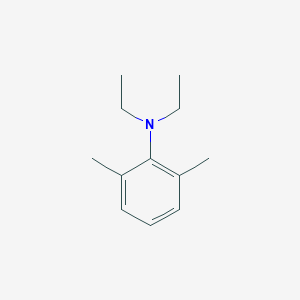
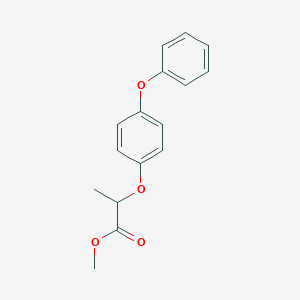
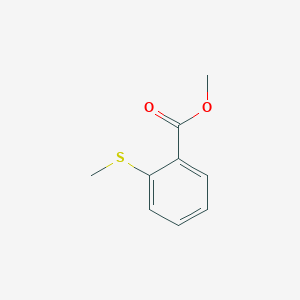
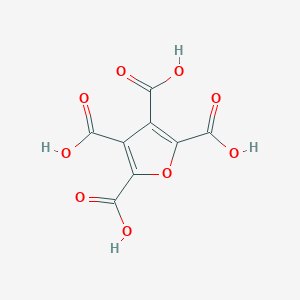
![N-[4-(dimethylamino)-3-methylphenyl]acetamide](/img/structure/B181724.png)
